(3-Phenoxyphenyl)methyl 2-cyanoacetate
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Overview
Description
(3-Phenoxyphenyl)methyl 2-cyanoacetate is an organic compound with the molecular formula C16H13NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenoxyphenyl group and a cyanoacetate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2-cyanoacetate typically involves the reaction of (3-phenoxyphenyl)methanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl 2-cyanoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxyphenyl derivatives .
Scientific Research Applications
(3-Phenoxyphenyl)methyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methyl 2-cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenoxyphenyl moiety can engage in various binding interactions with biological molecules. These interactions contribute to the compound’s observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- (3-Phenoxyphenyl)methyl 2-cyanoacrylate
- (3-Phenoxyphenyl)methyl 2-cyanopropanoate
- (3-Phenoxyphenyl)methyl 2-cyanobutanoate
Uniqueness
(3-Phenoxyphenyl)methyl 2-cyanoacetate is unique due to its specific combination of a phenoxyphenyl group and a cyanoacetate moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c17-10-9-16(18)19-12-13-5-4-8-15(11-13)20-14-6-2-1-3-7-14/h1-8,11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMXEMDDQTUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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